molecular formula C9H11F3N2O2S B5665246 N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]sulfamide

N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]sulfamide

Cat. No.: B5665246
M. Wt: 268.26 g/mol
InChI Key: QQAPASONKZVACU-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]sulfamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfamide group. The presence of the trifluoromethyl group imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]sulfamide typically involves the reaction of N,N-dimethylamine with 3-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]sulfamide may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]sulfamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenyl sulfamides.

Scientific Research Applications

N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]sulfamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]sulfamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, potentially modulating their activities. The sulfamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3-(trifluoromethyl)benzamide: Shares the trifluoromethyl group but differs in the functional group attached to the phenyl ring.

    N,N-dimethyl-4-(trifluoromethyl)benzamide: Similar structure with the trifluoromethyl group in a different position on the phenyl ring.

    N,N-dimethyl-3-(trifluoromethyl)phenylamine: Contains a trifluoromethyl group and an amine group instead of a sulfamide group.

Uniqueness

N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]sulfamide is unique due to the presence of both the trifluoromethyl and sulfamide groups, which impart distinct chemical and physical properties. The combination of these functional groups can enhance the compound’s reactivity and binding affinity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(dimethylsulfamoylamino)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2S/c1-14(2)17(15,16)13-8-5-3-4-7(6-8)9(10,11)12/h3-6,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAPASONKZVACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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